molecular formula C25H27N3O2S B4501957 2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone

2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone

Cat. No.: B4501957
M. Wt: 433.6 g/mol
InChI Key: PPBBRVGEEWHYRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C25H27N3O2S and its molecular weight is 433.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-6-[4-(methylthio)phenyl]-3(2H)-pyridazinone is 433.18239829 g/mol and the complexity rating of the compound is 685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

The synthesis of new Mannich bases of arylpyridazinones, including compounds similar to the specified chemical structure, has been explored for their analgesic and anti-inflammatory properties. These derivatives have shown promising results in preclinical models, with some compounds exhibiting potent analgesic activity surpassing that of acetylsalicylic acid and anti-inflammatory effects comparable to standard drugs like indometacin. Notably, these compounds demonstrated a lack of gastric ulcerogenic effects, highlighting their potential therapeutic advantage over traditional NSAIDs (Gökçe et al., 2005).

Anticancer and Antioxidant Potentials

Research has also delved into the synthesis of 3(2H)-one pyridazinone derivatives aimed at investigating their antioxidant activities and potential anticancer effects. These studies involve evaluating the compounds' abilities to scavenge free radicals and inhibit the proliferation of cancer cells through molecular docking studies, suggesting a promising avenue for the development of new anticancer agents with antioxidant properties (Mehvish & Kumar, 2022).

Anti-Proliferative Effects

Another facet of research on pyridazinone derivatives includes the exploration of their anti-proliferative effects against cancer cells. Novel pyridazinone compounds have been synthesized and tested for their ability to inhibit the growth of gastric adenocarcinoma cells. The introduction of a piperazinyl linker has led to derivatives with limited cytotoxicity towards human fibroblasts and significant anti-proliferative effects, highlighting the potential of these compounds in cancer therapy (Alagöz et al., 2021).

Synthesis Techniques and Applications

The development of synthesis techniques for pyridazinone derivatives under microwave irradiation exemplifies the ongoing research into efficient and novel methods for producing these compounds. These studies not only provide insights into the synthesis of pyridazinones but also explore their potential applications in medicinal chemistry, highlighting the versatility and significance of these compounds in scientific research (Al-Saleh et al., 2006).

Properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(4-methylsulfanylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2S/c1-31-22-9-7-21(8-10-22)23-11-12-24(29)28(26-23)18-25(30)27-15-13-20(14-16-27)17-19-5-3-2-4-6-19/h2-12,20H,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBBRVGEEWHYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone
Reactant of Route 2
Reactant of Route 2
2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone
Reactant of Route 3
Reactant of Route 3
2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone
Reactant of Route 4
Reactant of Route 4
2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone
Reactant of Route 5
Reactant of Route 5
2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone
Reactant of Route 6
Reactant of Route 6
2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.